

GB1107's Activity in Galectin-3 Knockout Models: A Comparative Analysis

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galectin-3 inhibitor **GB1107**'s performance in preclinical models, with a focus on its activity in the context of galectin-3 knockout (KO) systems. This analysis is supported by experimental data and detailed methodologies from published studies.

Galectin-3, a β-galactoside-binding lectin, is a key player in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[1] Its role in the tumor microenvironment, where it influences angiogenesis, cell adhesion, and immune evasion, has made it a compelling target for therapeutic intervention.[1][2] **GB1107** is a potent, selective, and orally active small molecule inhibitor of galectin-3, with a high affinity for human galectin-3 (Kd of 37 nM).[3] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis.[2][3] This guide delves into the specifics of **GB1107**'s activity, particularly in models lacking galectin-3, to elucidate its target engagement and on-target effects.

Comparative Efficacy of GB1107 in Galectin-3 Deficient vs. Wild-Type Models

Studies utilizing galectin-3 knockout mice have been instrumental in validating the on-target effects of **GB1107**. In a key study investigating lung adenocarcinoma, the genetic depletion of galectin-3 in mice (galectin-3-/-) resulted in significantly smaller and fewer tumors and metastases compared to their wild-type counterparts.[2] This foundational finding underscores the critical role of galectin-3 in promoting tumor growth and spread. The study further revealed



that reconstitution of galectin-3-/- mice with galectin-3-positive bone marrow restored tumor growth, pinpointing macrophages as a major source of tumor-promoting galectin-3.[2]

When **GB1107** was administered to wild-type mice bearing lung adenocarcinoma xenografts, it effectively reduced tumor growth and metastasis, mirroring the phenotype observed in the galectin-3 knockout mice.[2] This provides strong evidence that the anti-tumor activity of **GB1107** is primarily mediated through its inhibition of galectin-3.

| Model | Treatment | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
|---|-----------------------------|---|---|-----------|
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) in C57/BI6 Wild- Type Mice | GB1107 (10 mg/kg, daily) | Not explicitly quantified | Not explicitly quantified, but significant reduction observed | [2] |
| Human Lung Adenocarcinoma (A549) Xenograft in CD-1 Nude Mice | GB1107 (10 mg/kg, daily) | ~50% | ~50% | [2] |
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) in Galectin-3-/- Mice | Vehicle | Significantly smaller tumors compared to wild-type | Significantly lower tumor weights compared to wild-type | [2] |

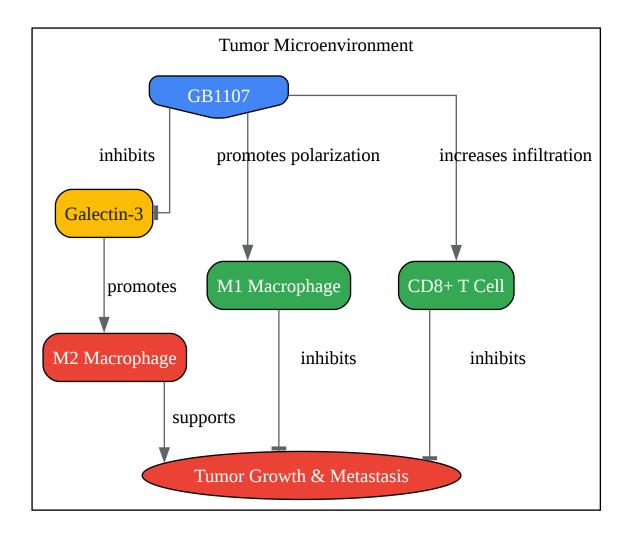
Table 1: Comparison of **GB1107** efficacy and galectin-3 knockout effect on tumor growth.

Mechanistic Insights: Signaling Pathways and Cellular Effects



GB1107 exerts its anti-tumor effects through modulation of the tumor microenvironment. Treatment with **GB1107** has been shown to increase the polarization of M1 macrophages and enhance the infiltration of CD8+ T cells into the tumor.[2][3] Furthermore, it potentiates the effects of immune checkpoint inhibitors like anti-PD-L1 antibodies by increasing the expression of cytotoxic effector molecules such as IFN-y, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[2][3]

In thyroid cancer cells, **GB1107** has been demonstrated to attenuate AKT phosphorylation and decrease the expression of β -catenin and MMP2, leading to the suppression of anoikis resistance, motility, and invasive capacity.[4]



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Figure 1: Simplified signaling pathway of **GB1107** in the tumor microenvironment.



Experimental Protocols

Animal Models and Tumor Induction

- Syngeneic Mouse Lung Adenocarcinoma Model: C57Bl/6 wild-type and galectin-3-/- mice were used. Lewis Lung Carcinoma (LLC1) cells were injected subcutaneously to establish tumors.[2]
- Human Lung Adenocarcinoma Xenograft Model: CD-1 nude mice received subcutaneous injections of A549 human lung adenocarcinoma cells.[3]
- Liver Fibrosis Model: Liver fibrosis was induced in mice by intraperitoneal administration of CCl4 twice weekly for 8 weeks.[5][6]

Drug Administration

GB1107: Prepared at a concentration of 1 mg/mL in 1% polyethylene glycol and 0.5% hydroxypropyl methyl cellulose (HPMC). Administered orally once daily at a dose of 10 mg/kg.[2][3][5]

In Vivo Efficacy Assessment

- Tumor Growth: Tumor volumes were measured regularly, and final tumor weights were recorded at the end of the study.[2][3]
- Metastasis: Metastatic burden was assessed by injecting LLC1-luciferase cells via the tail vein and quantifying luciferase expression in the lungs using qPCR.[2]
- Fibrosis Assessment: Liver fibrosis was evaluated by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) sections.[5][6]

Immunohistochemistry and Flow Cytometry

Immune Cell Infiltration: Tumor digests were processed by flow cytometry to analyze the
prevalence of total macrophages, M1/M2 macrophage markers (e.g., CD206), and CD3+,
CD4+, and CD8+ T cells.[2][3]





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Figure 2: General experimental workflow for assessing the in vivo efficacy of GB1107.

Alternatives to GB1107

While **GB1107** has shown significant promise, other galectin-3 inhibitors have also been developed and tested.

- TD139 (GB0139): A thiodigalactoside derivative that has been evaluated in clinical trials for idiopathic pulmonary fibrosis.[1][4] In a comparative study in thyroid cancer cells, TD139, unlike **GB1107**, reduced cell viability and induced apoptosis at high doses.[4] Both inhibitors, however, effectively suppressed anoikis resistance, migration, and invasion.[4]
- GB1211: A close analog of **GB1107** that has advanced to clinical trials for liver cirrhosis and non-small-cell lung cancer (NSCLC).[1]



| Compound | Mechanism of Action | Key Preclinical Findings | Clinical Development Status |
|----------------|--|---|--|
| GB1107 | Selective small molecule inhibitor of galectin-3 | Reduces tumor growth and metastasis; enhances anti-tumor immunity. [2][3] | Preclinical |
| TD139 (GB0139) | High-affinity galectin-3 inhibitor | Reduces cell viability and induces apoptosis in some cancer cells; anti-fibrotic effects.[1] | Phase 2b for idiopathic pulmonary fibrosis.[1] |
| GB1211 | Orally active, specific galectin-3 inhibitor | Anti-fibrotic and anti- cancer agent.[1] | Phase 2a for liver cirrhosis and NSCLC. [1] |

Table 2: Comparison of **GB1107** with alternative galectin-3 inhibitors.

Conclusion

The available data strongly support the conclusion that **GB1107**'s anti-tumor and anti-fibrotic activities are mediated through the specific inhibition of galectin-3. The use of galectin-3 knockout models has been pivotal in confirming its on-target effects. **GB1107**'s ability to modulate the tumor microenvironment, particularly by promoting an anti-tumor immune response, makes it a promising candidate for further development, both as a monotherapy and in combination with immune checkpoint inhibitors. The progression of its analog, GB1211, into clinical trials further validates this therapeutic approach.

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